Opratonium iodide
Description
Its mechanism of action remains unspecified, and it lacks reported adverse effects or commercial development .
Properties
CAS No. |
146919-78-0 |
|---|---|
Molecular Formula |
C17H35IN2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of opratonium iodide typically involves the quaternization of a tertiary amine with an alkyl iodide. One common method includes the reaction of trimethylamine with 3-(10-undecenamido)propyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, the reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Opratonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions, leading to the formation of different quaternary ammonium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical properties.
Reduction Reactions: Reduction of the amide group can yield secondary amines, which can further react to form other derivatives
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or hydrochloric acid.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used
Major Products Formed:
Substitution Reactions: Various quaternary ammonium salts.
Oxidation Reactions: Quaternary ammonium N-oxides.
Reduction Reactions: Secondary amines and their derivatives
Scientific Research Applications
Opratonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its biocidal properties .
Mechanism of Action
The mechanism of action of opratonium iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent. Additionally, the compound can form complexes with various biomolecules, enhancing its efficacy in drug delivery systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Opratonium iodide with three structurally or functionally related iodide compounds: dimethylsulphonium iodide , methyl iodide , and potassium iodide .
Key Comparative Insights:
Mechanistic and Structural Differences :
- This compound lacks mechanistic data, whereas potassium iodide exerts therapeutic effects via iodine saturation of the thyroid gland, blocking radioactive iodine uptake .
- Dimethylsulphonium iodide ’s quaternary ammonium structure enhances antimicrobial efficacy compared to simpler iodides like KI .
Clinical and Safety Profiles :
- Potassium iodide has well-documented adverse effects (e.g., iodism) due to systemic iodine accumulation, whereas This compound ’s safety profile remains unstudied .
- Methyl iodide ’s toxicity limits its use to regulated industrial applications, contrasting with This compound ’s undefined risk profile .
Environmental Impact: Methyl iodide contributes significantly to atmospheric iodine budgets (70% from marine sources), posing ozone-depletion risks. This compound’s environmental behavior is unknown but likely less impactful due to its unmarketed status .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
